3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyrrolidinone moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a diketone.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the trimethoxybenzamide core with the pyrrolidinone and oxadiazole intermediates under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It is used in studies involving cell signaling pathways and protein interactions.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . It also interacts with various proteins and enzymes, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor with a similar trimethoxyphenyl group.
Podophyllotoxin: Shares structural similarities and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a trimethoxyphenyl group, a pyrrolidinone moiety, and an oxadiazole ring, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O6 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H22N4O6/c1-29-16-9-13(10-17(30-2)19(16)31-3)20(28)23-22-25-24-21(32-22)14-11-18(27)26(12-14)15-7-5-4-6-8-15/h4-10,14H,11-12H2,1-3H3,(H,23,25,28) |
InChI Key |
OVPRJYCSFNAATO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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